molecular formula C21H24N4O3 B2652407 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one CAS No. 1351581-53-7

4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one

Cat. No.: B2652407
CAS No.: 1351581-53-7
M. Wt: 380.448
InChI Key: USTUWMWQUYCMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a complex organic compound that features a morpholine ring substituted with a benzyl group and a piperazine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives as starting materials.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through cyclization reactions involving diethylene glycol derivatives.

    Final Coupling: The benzyl group is introduced through a coupling reaction, typically using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-(4-(pyrazine-2-yl)piperazine-1-carbonyl)morpholin-3-one
  • 4-Benzyl-5-(4-(quinoline-2-yl)piperazine-1-carbonyl)morpholin-3-one

Comparison

Compared to similar compounds, 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural uniqueness may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development .

Biological Activity

4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a morpholine derivative notable for its complex structure, which includes a morpholine ring, a piperazine moiety, and a pyridine group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly in neuropharmacology and as a therapeutic agent.

Chemical Structure

The molecular formula of this compound is C22H25N3O4C_{22}H_{25}N_{3}O_{4} with a molecular weight of approximately 395.459 g/mol. The compound's structure can be visualized as follows:

Structure C22H25N3O4\text{Structure }\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{4}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the morpholine ring.
  • Introduction of the benzyl and piperazine groups.
  • Carbonylation to link the piperazine to the morpholine.

Detailed synthetic routes are often proprietary or found in specialized literature, emphasizing the complexity of generating such multifunctional compounds.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Neuropharmacological effects : Modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, suggests potential anxiolytic or antidepressant properties.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and efficacy:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. For instance, related piperazine derivatives demonstrated notable inhibition against Leishmania species, highlighting their potential as antiparasitic agents .
  • CYP Enzyme Inhibition : Some analogs were identified as strong inhibitors of cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial in sterol biosynthesis in parasites . This inhibition could lead to therapeutic applications in treating infections caused by these organisms.
  • Antiviral Properties : Research has indicated that nitrogen heterocycles, including derivatives of this compound, exhibit antiviral activity against different viral targets, suggesting a broader spectrum of biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of morpholine derivatives. The presence of specific functional groups significantly influences their pharmacological properties:

Compound NameStructural FeaturesBiological Activity
1-[3-fluoro-4-[4-(2-morpholin-4-yl)benzoyl]piperazin-1-yl]propan-1-onePiperazine and morpholineAntipsychotic properties
1-[3-fluoro-4-[4-[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]piperazin-1-yl]phenyl]propan-1-oneSimilar piperazine frameworkAntimicrobial activity
1-[3-fluoro-4-[4-[2-nitrobenzoyl]piperazin]phenyl]propanoneContains nitro groupsPotential anti-inflammatory effects

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with various receptors (e.g., serotonin receptors) influencing neurotransmission.

Properties

IUPAC Name

4-benzyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-20-16-28-15-18(25(20)14-17-6-2-1-3-7-17)21(27)24-12-10-23(11-13-24)19-8-4-5-9-22-19/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTUWMWQUYCMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.